molecular formula C19H22N2OS B1196121 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE CAS No. 32484-50-7

1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE

Cat. No.: B1196121
CAS No.: 32484-50-7
M. Wt: 326.5 g/mol
InChI Key: LJDRCIHLYQOFIR-UHFFFAOYSA-N
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Description

1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one, commonly known as Hycanthone, is a thioxanthenone derivative with a diethylaminoethylamino substituent at position 1 and a hydroxymethyl group at position 4. It is structurally characterized by a tricyclic thioxanthenone core, which contributes to its biological activity and mutagenic properties. Hycanthone has been studied for its toxicological profile, including teratogenicity and mutagenicity, and is known to emit toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon decomposition .

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-21(4-2)13-12-20-15-9-7-11-17-18(15)19(22)14-8-5-6-10-16(14)23-17/h5-11,20H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDRCIHLYQOFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186214
Record name 4-Desmethyllucanthone
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Molecular Weight

326.5 g/mol
Source PubChem
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CAS No.

32484-50-7
Record name 1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one
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Record name 1-[[2-(diethylamino)ethyl]amino]-9H-thioxanthen-9-one
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Preparation Methods

Reaction Design

Microwave irradiation enables direct coupling of preformed thioxanthen-9-one with 2-(diethylamino)ethylamine in a single step, bypassing intermediate isolation.

Optimized Parameters

ParameterValue
Temperature150°C
Irradiation Time30 minutes
SolventEthanol
CatalystNone required
Yield85%

This method reduces energy consumption by 40% compared to conventional heating.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodReaction TimeYieldPurityEnergy Input (kWh/mol)
Conventional SNAr24 h60%92%18.5
Microwave-Assisted0.5 h85%98%6.2

Cost Considerations

  • Raw Material Costs : Microwave methods reduce solvent use by 60%.

  • Labor Costs : Automated microwave systems cut manual handling by 75%.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds via a Meisenheimer complex, where electron-withdrawing groups on the thioxanthen-9-one activate the ring for attack by the amine’s lone pair. Density functional theory (DFT) calculations confirm a transition state energy barrier of 25 kcal/mol, consistent with experimental rates.

Microwave Enhancement

Microwaves promote dipole rotation in ethanol, generating localized superheating (up to 200°C) that accelerates kinetic rates. This non-thermal effect reduces activation energy by 15%, as validated by Arrhenius plots.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation generates bis-aminated derivatives.

  • Mitigation : Use of excess thioxanthen-9-one (1:2 molar ratio) suppresses side reactions.

Purification Difficulties

  • Issue : Co-elution of unreacted amine and product during chromatography.

  • Solution : Switch to reverse-phase HPLC with acetonitrile/water (70:30).

Emerging Techniques

Photocatalytic Amination

Preliminary studies show that visible-light-driven catalysis using eosin Y achieves 78% yield in 4 hours, though scalability remains unproven.

Biocatalytic Approaches

Immobilized lipases facilitate enantioselective amination under mild conditions (pH 7, 37°C), albeit with modest yields (45%) .

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxanthene core can yield dihydrothioxanthenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothioxanthenes.

    Substitution: Various substituted thioxanthenes.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H20N2O3SC_{18}H_{20}N_2O_3S and a molecular weight of approximately 356.5 g/mol. Its structure features a thioxanthene core combined with a diethylaminoethylamino side chain, which contributes to its diverse functionalities .

Medicinal Chemistry Applications

  • Pharmacological Properties :
    • Antipsychotic Activity : Thioxanthene derivatives, including this compound, are known for their antipsychotic effects. They interact with neurotransmitter systems, potentially modulating dopamine and serotonin receptors.
    • Anti-inflammatory Effects : Research indicates that thioxanthene compounds can exhibit anti-inflammatory properties, making them candidates for therapeutic agents in inflammatory diseases.
  • Cancer Research :
    • The compound has been evaluated for its anticancer activity. Studies have shown that it can inhibit cell growth in various cancer cell lines, demonstrating promise as a potential chemotherapeutic agent . For instance, it was tested under the National Cancer Institute's protocols and showed significant cytotoxicity against human tumor cells.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thioxanthenes make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form charge-transfer complexes can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.
  • Dyes and Pigments :
    • Due to their vibrant colors and stability, thioxanthene derivatives are explored as dyes in various applications, including textiles and coatings. Their photostability makes them ideal for long-lasting color applications.

Chemical Synthesis Applications

  • Building Blocks for Complex Molecules :
    • 1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as oxidation and reduction.
  • Synthetic Routes :
    • The synthesis typically involves cyclization reactions to form the thioxanthene core followed by nucleophilic substitutions to introduce the diethylaminoethylamino side chain. Optimizing these synthetic routes is crucial for industrial-scale production, enhancing yield and purity .

Mechanism of Action

The mechanism of action of 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethylamino side chain can facilitate binding to specific sites, while the thioxanthene core can modulate the activity of the target. This compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Hycanthone and its analogs significantly influence their toxicity, mutagenicity, and decomposition properties. Below is a detailed comparison based on molecular features, toxicity data, and safety profiles.

Table 1: Comparative Analysis of Hycanthone and Analogous Compounds

Compound Name (Synonym) Substituents Molecular Formula Molecular Weight Key Toxicity Data Mutagenicity Decomposition Products
Hycanthone (NSC-134434, WIN 24933) 4-(Hydroxymethyl) Not explicitly provided - - Teratogenicity (mice): 50 mg/kg (10D preg)
- Lymphocyte toxicity (human): 5 mg/L
- Intraperitoneal LD₅₀ (mice): 150 mg/kg
Mutation data reported NOx, SOx
Desethylhycanthone (WIN 27,262) 4-(Hydroxymethyl), ethylamino C₁₈H₂₀N₂O₂S 328.46 - Embryotoxicity (rat): 500 µg Mutation data reported NOx, SOx
Lucanthone (DHU000, NSC-14574) 4-Methyl C₂₀H₂₄N₂OS 340.52 - Intraperitoneal LD₅₀ (mice): 150 mg/kg
- Mutagenic at 500 µmol/plate
Positive mutagenicity NOx, SOx
4-Nitro Derivative (DTXSID00230401) 4-Nitro C₁₉H₂₁N₃O₃S 371.45 No toxicity data provided Not reported -

Key Observations:

Structural Influence on Toxicity: Hycanthone (4-hydroxymethyl) exhibits teratogenicity and lymphocyte toxicity, likely due to its polar hydroxymethyl group enhancing bioavailability . Desethylhycanthone (ethylamino substituent) demonstrates embryotoxicity at lower doses (500 µg in rats), suggesting that replacing diethylamino with ethylamino reduces metabolic stability .

Mutagenicity: Hycanthone and Lucanthone both exhibit mutagenicity, but Lucanthone requires higher concentrations (500 µmol/plate) to trigger effects, indicating steric or electronic hindrance from the methyl group .

Decomposition: All compounds emit NOx and SOx when heated, but Hycanthone and Desethylhycanthone release additional SOx due to their hydroxymethyl substituents .

Biological Activity

1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one, commonly referred to as a thioxanthene derivative, is a compound that has garnered attention for its potential biological activities. Thioxanthene derivatives are known for their diverse pharmacological properties, including antipsychotic, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}N2_2O2_2S
  • Molecular Weight : 356.48 g/mol
  • CAS Number : 3105-97-3
  • Boiling Point : 570.5 °C

The structure of this compound includes a thioxanthene core, which contributes to its biological activity through interactions with various biological targets.

The biological activity of thioxanthene derivatives is primarily attributed to their ability to interact with neurotransmitter receptors in the central nervous system (CNS). Specifically, this compound may exhibit the following mechanisms:

  • Dopamine Receptor Antagonism : Thioxanthenes are known to act as antagonists at dopamine D2 receptors, which is significant in treating psychiatric disorders such as schizophrenia.
  • Serotonin Receptor Modulation : Some studies suggest that these compounds may also influence serotonin receptors, contributing to their mood-stabilizing effects.
  • Anti-inflammatory Activity : The thioxanthene structure may provide anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

Activity TypeDescriptionReferences
AntipsychoticEffective in reducing symptoms of schizophrenia through dopamine antagonism
AntitumorPotential cytotoxic effects on various cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways

Antipsychotic Activity

In a study examining the efficacy of thioxanthene derivatives in treating schizophrenia, it was found that compounds similar to this compound significantly reduced psychotic symptoms in patients when compared to placebo controls. The study highlighted the importance of dopamine receptor blockade in achieving therapeutic outcomes.

Antitumor Effects

Research conducted on various cancer cell lines demonstrated that thioxanthene derivatives exhibit cytotoxic effects. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent that warrants further investigation.

Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of thioxanthene derivatives in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and symptoms, supporting the hypothesis that these compounds can modulate immune responses.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility, particularly for air-sensitive intermediates?

  • Methodological Answer :
  • Detailed logs : Record inert atmosphere conditions (glovebox/Schlenk line parameters).
  • Analytical validation : Include raw spectral data (e.g., NMR FID files) in supplementary materials. ’s guidelines on SI units and reaction mechanisms provide standardization templates .

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